molecular formula C9H14ClNOS B8181525 (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride

Cat. No.: B8181525
M. Wt: 219.73 g/mol
InChI Key: AERNRZRYELCORW-QRPNPIFTSA-N
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Description

“(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride” is a chiral amino alcohol hydrochloride derivative characterized by a methylthio (-SMe) substituent at the 2-position of the phenyl ring. This structural feature imparts unique electronic and steric properties, distinguishing it from related compounds.

Properties

IUPAC Name

(2R)-2-amino-2-(2-methylsulfanylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERNRZRYELCORW-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application in pharmaceuticals:

Antimicrobial Activity

Research indicates that (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride shows promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications to the thioether group enhance its antimicrobial potency .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using the DPPH assay, where it showed significant radical scavenging ability. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have revealed that the compound exhibits selective cytotoxicity towards cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range, suggesting potential as an anticancer agent. The mechanism of action may involve apoptosis induction through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 2: Antioxidant Activity

In vitro antioxidant activity was assessed using the DPPH assay, where it was compared with standard antioxidants such as ascorbic acid. The results indicated that this compound exhibited competitive antioxidant properties, which could be beneficial for therapeutic applications in oxidative stress management.

Mechanism of Action

The mechanism by which (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and trifluoromethyl groups () enhance lipophilicity and metabolic stability, whereas methoxy groups () increase solubility due to polarity .
  • Steric Effects : Bulky substituents like anthracen-9-yl () drastically reduce solubility but may enhance binding to hydrophobic targets.
  • Stability : Compounds with electron-withdrawing groups (e.g., -CF₃) require low-temperature storage, while methoxy derivatives are stable at room temperature .

Biological Activity

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride, also known by its CAS number 2829281-85-6, is a chiral amino alcohol with significant biological implications. This compound is part of the phenylethanolamine class, which is recognized for its diverse pharmacological activities. The presence of a methylthio group on the phenyl ring enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₃ClN₁O₁S
  • Molecular Weight : 219.73 g/mol
  • CAS Number : 2829281-85-6

This compound primarily acts as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is involved in neurotransmitter modulation, particularly affecting dopaminergic pathways, which are crucial in mood regulation and behavior. The activation of TAAR1 has been linked to potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Modulation : As a TAAR1 agonist, it influences neurotransmitter release and uptake, potentially offering therapeutic benefits for mood disorders .
  • Antiproliferative Effects : Preliminary studies suggest that related compounds within the phenylethanolamine class can exhibit antiproliferative effects on cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation at low micromolar concentrations .
  • Microtubule Targeting : Some studies have indicated that derivatives of this compound might affect microtubule dynamics, which is critical in cellular processes such as mitosis and intracellular transport .

Study 1: Neurotransmitter Effects

A study conducted by Smolecule highlighted the agonistic activity of (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol on TAAR1, suggesting that it could modulate dopamine levels in the brain, thereby influencing mood and potentially alleviating symptoms of depression.

Study 2: Antiproliferative Activity

Research published in MDPI demonstrated that structurally similar compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The study emphasized the potential of these compounds in cancer therapy .

Study 3: Microtubule Interactions

In another investigation, compounds related to (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol were evaluated for their ability to disrupt microtubule formation in cancer cells. Results indicated that certain derivatives could cause microtubule depolymerization at concentrations as low as 10 µM, which is significant for developing new anticancer agents .

Comparative Analysis

The following table summarizes key findings related to similar compounds:

Compound NameBiological ActivityIC50 (µM)Reference
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanolTAAR1 Agonist-
Phenylethanolamine Derivative AAntiproliferative19 nM
Microtubule Disruptor BMicrotubule Depolymerization10 µM

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